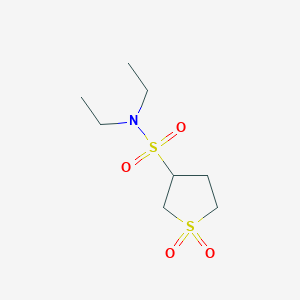
O-Methylsterigmatocystin
概要
説明
Synthesis Analysis
The synthesis of O-Methylsterigmatocystin involves various enzyme reactions. Two kinds of O-methyltransferases, O-methyltransferases I and II, are involved in aflatoxin biosynthesis . The second enzyme, O-methyltransferase II (OmtA), further transfers a methyl group of SAM to 7-OH of ST and DHST to form O-methylsterigmatocystin (OMST) and dihydro-O-methylsterigmatocystin (DHOMST), respectively .Molecular Structure Analysis
O-Methylsterigmatocystin has a molecular formula of C19H14O6, an average mass of 338.311 Da, and a monoisotopic mass of 338.079041 Da . It has two defined stereocentres .Chemical Reactions Analysis
The chemical reactions involved in the formation of O-Methylsterigmatocystin are complex and involve multiple steps. One of the key steps is the transfer of a methyl group from SAM to 7-OH of ST and DHST, catalyzed by O-methyltransferase II .Physical And Chemical Properties Analysis
O-Methylsterigmatocystin has a density of 1.4±0.1 g/cm3, a boiling point of 564.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 84.8±3.0 kJ/mol and a flash point of 251.8±30.2 °C . Its index of refraction is 1.640, and it has a molar refractivity of 86.5±0.3 cm3 . It has 6 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations . Its ACD/LogP is 2.27 .科学的研究の応用
Mycotoxin Research and Identification
O-Methylsterigmatocystin (OMST) is a mycotoxin closely related to sterigmatocystins and aflatoxins, which are primarily isolated from fungi of the genera Aspergillus. Research in this field focuses on structural identification, synthesis, and understanding the biological activities of these compounds .
Aflatoxin Biosynthesis
OMST plays a crucial role in the biosynthesis of aflatoxins, which are potent carcinogens. It is involved in the enzymatic conversion processes that lead to various aflatoxin types .
Toxicology and Food Safety
Due to its structural relation to aflatoxins, OMST is of significant interest in toxicological studies. Research suggests monitoring OMST levels in food to assess potential health risks .
Genetic Studies and Enzyme Reactions
OMST is also studied in the context of genetic research, where scientists investigate the genes responsible for enzyme reactions in aflatoxin/sterigmatocystin biosynthesis .
Biotransformation Studies
Research on OMST includes studying its biotransformation by various fungal species, which can lead to insights into metabolic pathways and potential applications in biotechnology .
Precursor Role in Aflatoxin Production
OMST serves as a precursor in the production of aflatoxins G1 (AFG1) and B1 (AFB1), with studies focusing on the enzymes and precursors involved in these conversions .
Safety and Hazards
将来の方向性
While the specific future directions for research on O-Methylsterigmatocystin are not explicitly mentioned in the search results, one study suggests that monitoring of O-methylsterigmatocystin and aspertoxin as well as M-group aflatoxins in food is recommended . Another study suggests that progress in the molecular biology of aflatoxin biosynthesis should continue at its current pace .
作用機序
Target of Action
OMST is a metabolite produced by fungi, particularly Aspergillus flavus and Aspergillus parasiticus . Its primary targets include enzymes involved in the biosynthesis of aflatoxins, a group of potent mycotoxins. Specifically, OMST interacts with the following enzymes:
- O-methyltransferase A (OmtA) : This enzyme converts dihydrosterigmatocystin (DHST) to dihydro-O-methylsterigmatocystin (DHOMST) and sterigmatocystin (ST) to O-methylsterigmatocystin (OMST) .
- O-methyltransferase B (OmtB) : OmtB catalyzes the conversion of DMST (dihydro-O-methylsterigmatocystin) to STC (sterigmatocystin) .
Biochemical Pathways
The biosynthesis of aflatoxins involves several steps, including the conversion of OMST to aflatoxins B1 and B2. The presence of a NADPH-dependent monooxygenase (encoded by the ordA gene) is crucial for this final step . The downstream effects of this pathway include the formation of toxic aflatoxins.
Action Environment
Environmental factors significantly influence OMST’s efficacy and stability. Factors such as temperature, humidity, and substrate availability affect fungal growth and, consequently, OMST production. Additionally, agricultural practices and food storage conditions play a role in determining exposure levels.
特性
IUPAC Name |
(3S,7R)-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-9,19H,1-2H3/t9-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJKKGMOZDDJV-ZRNGKTOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939117 | |
| Record name | 6,8-Dimethoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methylsterigmatocystin | |
CAS RN |
17878-69-2 | |
| Record name | O-Methylsterigmatocystin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methylsterigmatocystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dimethoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-METHYLSTERIGMATOCYSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZC4VX8L3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of OMST in aflatoxin biosynthesis?
A1: OMST is a crucial intermediate in the aflatoxin B1 biosynthetic pathway. It is produced from sterigmatocystin (ST) via an S-adenosylmethionine-dependent O-methyltransferase [, , , , ]. OMST is then converted to AFB1 by an oxidoreductase enzyme encoded by the ordA gene [, , , , ]. This conversion is a complex process involving multiple oxidative steps [, , ].
Q2: Is OMST a branch point in aflatoxin biosynthesis, leading to other aflatoxins besides AFB1?
A2: Research suggests that OMST is also a precursor to aflatoxin G1 (AFG1) [, ]. Additionally, the enzymes involved in the pathway from ST to AFB1 appear to also be involved in the conversion of dihydrosterigmatocystin to aflatoxin B2 (AFB2) [], indicating a shared pathway with potential branching points.
Q3: Can fungi blocked at different points in the aflatoxin pathway produce AFB1 through OMST?
A3: Yes, co-fermentation studies have demonstrated that Aspergillus parasiticus strains blocked at different stages of AFB1 biosynthesis can produce AFB1 via cross-feeding of pathway intermediates, including OMST []. Specifically, a strain accumulating OMST secreted it into the media, which was then absorbed and converted to AFB1 by a strain blocked at an earlier step in the pathway.
Q4: What enzymes are involved in the conversion of OMST to aflatoxin?
A4: The conversion of OMST to AFB1 is primarily catalyzed by a cytochrome P450 monooxygenase encoded by the ordA gene (also known as aflQ in some species) [, , , , , ]. Research indicates that at least three enzymes, including OrdA, a microsomal enzyme, and a cytosolic protein, are involved in the formation of G aflatoxins (AFG1 and AFG2) from OMST [, ].
Q5: How do mutations in the ordA gene affect aflatoxin production?
A5: Mutations in the ordA gene can lead to the accumulation of OMST and a decrease or complete loss of aflatoxin production. For example, an OMST-accumulating strain of A. parasiticus was found to have three point mutations in the ordA gene, resulting in the loss of monooxygenase activity and aflatoxin production [].
Q6: Are there other genes involved in the final steps of aflatoxin biosynthesis from OMST?
A6: Yes, recent research suggests that the genes nadA and norB, encoding an OYE-FMN binding domain reductase and an aryl alcohol dehydrogenase, respectively, are also involved in the formation of AFG1 from OMST [].
Q7: What is the molecular formula and weight of OMST?
A7: OMST has the molecular formula C18H12O6 and a molecular weight of 324.29 g/mol [].
Q8: What are the key structural features of OMST?
A8: OMST is a xanthone derivative, characterized by a dibenzo[b,e]oxepin-11(6H)-one core structure. It contains a methoxy group at position 7 and a bisfuran ring fused to the xanthone core [, ].
Q9: Can OMST be synthesized chemically?
A9: Yes, total synthesis of OMST has been achieved through various routes. One approach involves the use of N-alkylnitrilium salts and carbonyl-alkene interconversion in a novel xanthone synthesis [, ].
Q10: What are the biological effects of OMST?
A10: Like other sterigmatocystin derivatives, OMST has been shown to inhibit ATP synthesis in mitochondria by uncoupling oxidative phosphorylation [].
Q11: Is OMST toxic?
A11: While less toxic than AFB1, OMST is considered a mycotoxin with potential health risks. Studies have shown that OMST exhibits toxicity to chicken embryos [, ].
Q12: How is OMST detected and quantified?
A12: Various analytical methods are employed to detect and quantify OMST, with high-performance liquid chromatography (HPLC) being a common technique [, , ]. A method for determining OMST in milk using chloroform extraction, gel permeation chromatography, and two-dimensional thin-layer chromatography has also been reported [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)





![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)